

hydroxydione sodium succinate CAS number and molecular formula

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Compound of Interest

Compound Name: Hydroxydione sodium succinate

Cat. No.: B1260236

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In-depth Technical Guide: Hydroxydione Sodium Succinate

For Researchers, Scientists, and Drug Development Professionals

Core Chemical and Physical Data

Parameter	Value	Reference
CAS Number	53-10-1	[1]
Molecular Formula	C25H35NaO6	[1]
Synonyms	Viadril, Presuren, 21-Hydroxy-5 β -pregnane-3,20-dione 21-(sodium succinate)	[1]

Introduction

Hydroxydione sodium succinate, also known by its trade name Viadril, is a synthetic neuroactive steroid that was first introduced as an intravenous anesthetic agent. Unlike many other corticosteroids, its primary pharmacological effect is not anti-inflammatory but rather sedative and hypnotic. This technical guide provides a comprehensive overview of the available scientific information on **hydroxydione sodium succinate**, focusing on its mechanism of action, experimental data, and relevant protocols for research and development.

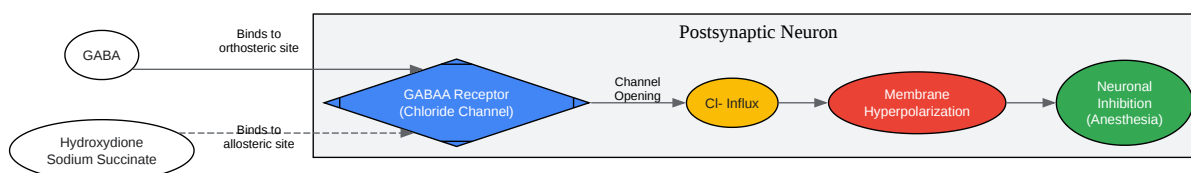
Mechanism of Action and Signaling Pathway

Hydroxydione sodium succinate is classified as a steroid anesthetic. Its mechanism of action is primarily mediated through the positive allosteric modulation of the γ -aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.

Neuroactive steroids like **hydroxydione sodium succinate** bind to specific sites on the GABA-A receptor, distinct from the binding sites of GABA itself, benzodiazepines, or barbiturates. This binding enhances the receptor's affinity for GABA, thereby increasing the frequency and duration of chloride channel opening. The resulting influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it more difficult for an action potential to be generated and thus causing a generalized depression of neuronal activity, which manifests as sedation and anesthesia.

While the precise subunits of the GABA-A receptor that **hydroxydione sodium succinate** interacts with have not been definitively elucidated in the available literature, it is generally understood that neurosteroids can interact with both synaptic and extrasynaptic GABA-A receptors.

Signaling Pathway Diagram



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Caption: Allosteric modulation of the GABAA receptor by **hydroxydione sodium succinate**.

Experimental Data and Protocols

In Vivo Pharmacological Studies

An early study on the pharmacology of **hydroxydione sodium succinate** in cats provided foundational data on its physiological effects.

Experimental Protocol:

- **Animal Model:** Decerebrate or chloralose-anesthetized cats.
- **Drug Administration:** Rapid intravenous injection of **hydroxydione sodium succinate**.
- **Parameters Measured:** Blood pressure, heart rate, and respiration. Neuromuscular, ganglionic, and peripheral adrenergic synapse activity were also assessed. The effects on decerebrate rigidity, pinna reflex, and knee jerk were observed.

Summary of Findings:

Parameter	Observed Effect
Blood Pressure	Transient hypotension following rapid IV injection.
Heart Rate	Little to no bradycardia.
Respiration	Stimulation, which was reduced by vagotomy.
Neuromuscular/Ganglionic/Peripheral Adrenergic Synapse	Virtually devoid of action.
Decerebrate Rigidity	Readily lessened.
Pinna and Conjunctival Reflexes	Relatively resistant to its action.
Knee Jerk Reflex	Outstandingly resistant to its action.

The data in this table is qualitative and based on early pharmacological studies. More recent quantitative data is not readily available in the public domain.

Clinical Observations

Clinical experience with **hydroxydione sodium succinate** (Viadril) in surgical procedures has been reported. These studies form the basis of our understanding of its anesthetic properties in humans.

Experimental Protocol (Clinical Setting):

- Patient Population: Patients undergoing various operative procedures.
- Drug Administration: Intravenous administration of **hydroxydione sodium succinate**.
- Parameters Observed: Signs of anesthesia and main pharmacophysiological effects were clinically monitored and recorded.

Key Clinical Observations:

- Induction of anesthesia was generally smooth.
- The drug was noted for its ability to produce sleep without significant respiratory depression at therapeutic doses.
- A notable side effect was a relatively high incidence of thrombophlebitis at the injection site.

Synthesis and Formulation

Information regarding the specific synthesis and formulation of **hydroxydione sodium succinate** is largely proprietary. However, it is known to be a steroid derivative, and its formulation for intravenous use requires careful consideration of solubility and stability to minimize side effects such as venous irritation.

Conclusion

Hydroxydione sodium succinate is a historically significant steroid anesthetic that acts via positive allosteric modulation of the GABA-A receptor. While it has been largely superseded in clinical practice by newer agents with more favorable side-effect profiles, particularly regarding venous irritation, its unique mechanism of action continues to be of interest to researchers in the fields of neuropharmacology and anesthetic development. Further research into the specific subunit interactions of **hydroxydione sodium succinate** with the GABA-A receptor could provide valuable insights for the design of novel neuroactive steroids. The lack of recent,

publicly available quantitative data, however, presents a challenge for a full modern characterization of this compound.

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References

- 1. Mechanisms of neurosteroid interactions with GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
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